molecular formula C2H2NNaO2 B098034 Sodium diformylamide CAS No. 18197-26-7

Sodium diformylamide

Cat. No. B098034
CAS RN: 18197-26-7
M. Wt: 95.03 g/mol
InChI Key: QJXDSDLNUKLDBP-UHFFFAOYSA-M
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Description

Sodium diformylamide is a chemical compound that can be synthesized from formamide and sodium methanolate or sodium ethanolate, with the removal of methanol or ethanol respectively. It serves as a precursor to various formylating agents and can be used in the synthesis of other compounds .

Synthesis Analysis

The synthesis of sodium diformylamide involves the reaction of formamide with sodium methanolate under azeotropic conditions to remove methanol using cyclohexane. Alternatively, it can be synthesized from formamide and sodium ethanolate in ethanol. Sodium diformylamide is a key intermediate in the preparation of triformamide (triformylamine) and N,N-diformylacetamide, which are strong formylating agents .

Molecular Structure Analysis

While the molecular structure of sodium diformylamide is not explicitly detailed in the provided papers, it is known to be a precursor to triformamide. Triformamide can be synthesized from sodium diformylamide by reacting it with inorganic acid halides at low temperatures in acetonitrile. The structure of triformamide suggests that sodium diformylamide would have a similar formyl functional group arrangement .

Chemical Reactions Analysis

Sodium diformylamide reacts with formic acid to produce diformamide. It also reacts with inorganic acid halides such as SOCl2, SO2Cl2, or PCl3 to form triformamide. Additionally, it can react with acetyl chloride to produce N,N-diformylacetamide. These reactions typically occur at low temperatures and in acetonitrile as a solvent .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium diformylamide are not directly discussed in the provided papers. However, its solubility and reactivity can be inferred from its use in synthesis reactions. For instance, its solubility in organic solvents like acetonitrile is implied by its use in synthesis reactions carried out in such solvents. The reactivity of sodium diformylamide with acid halides and acetyl chloride indicates that it is a versatile intermediate in organic synthesis .

Scientific Research Applications

Synthesis of Primary Amines

Sodium diformylamide has been utilized as a substitute for phthalimide in the Gabriel synthesis of primary amines. This process involves smooth N-alkylation with alkyl halides or p-toluene-sulfonates, resulting in N,N-diformylalkylamines. The formyl groups can be easily removed, yielding alkylamine hydrochlorides or free alkylamines (H. Yinglin & H. Hongwen, 1990).

Novel Synthetic Methods

Sodium diformylamide has been used in the one-pot synthesis of 4-methylimidazol-2-one, offering a convenient method through condensation, hydrolyzation, and cyclization reactions without separating intermediates (Hong Shu, Yan Wang, Puqin Cai, & Chun Guo, 2007).

Amination Process

An efficient one-pot process for the preparation of pure compounds like (R)-N-[3-(4-iodophenyl)-2-oxo-5-oxazolidinyl]methylacetamide from mesylates has been developed using sodium diformylamide. This process avoids hazardous reagents, simplifies workup procedures, and addresses impurity issues (Jinchu Liu et al., 2007).

Safety And Hazards

Sodium diformylamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

sodium;diformylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3NO2.Na/c4-1-3-2-5;/h1-2H,(H,3,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXDSDLNUKLDBP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)[N-]C=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50446676
Record name Sodium diformylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium diformylamide

CAS RN

18197-26-7
Record name Sodium diformylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium Diformylamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium diformylamide

Citations

For This Compound
112
Citations
H Yinglin, H Hongwen - Synthesis, 1990 - researchgate.net
Sodium diformylamide (1) was used as a convenient substitute for phthalimide ín the Gabriel synthesis of primary amines. Reagent 1 undergoes smooth N-alkylation with alkyl halides …
Number of citations: 48 www.researchgate.net
J Liu, M Cameron, S Hoerrner… - … process research & …, 2007 - ACS Publications
… To overcome these issues we sought to make use of an efficient modified Gabriel reagent, sodium diformylamide, which has been reported to require less harsh cleavage conditions …
Number of citations: 5 pubs.acs.org
Y Wang, K Ding - The Journal of Organic Chemistry, 2001 - infona.pl
Highly Regio- and Enantioselective Palladium-Catalyzed Allylic Amination with Sodium Diformylamide … Highly Regio- and Enantioselective Palladium-Catalyzed Allylic …
Number of citations: 43 www.infona.pl
V Meduna, P Sawlewicz, R Vogt - Synthetic Communications, 1989 - Taylor & Francis
… The structure of this compound was confirmed both by spectral data and synthesis from 4 and sodium diformylamide [4, 51. The presence of sodium diformylamide 2 in Ugi's synthesis is …
Number of citations: 11 www.tandfonline.com
KN Gavrilov, SE Lyubimov, SV Zheglov… - Journal of Molecular …, 2005 - Elsevier
… Sodium diformylamide was prepared as published [27]. Starting substrate 7 was synthesized as published [28]. (S)-BINOL, dimethyl malonate, BSA (N,O-bis(trimethylsilyl) acetamide), …
Number of citations: 91 www.sciencedirect.com
L Moens - 2003 - osti.gov
… HCl, sodium diformylamide is used as a reagent for amination of the C-5 position of methyl 5-bromolevulinate. And while the use of sodium diformylamide is significant in that it permits …
Number of citations: 3 www.osti.gov
SK Vujjini, S Vyala, KR Badarla… - Synthetic …, 2015 - Taylor & Francis
… Friedel–Crafts acylation of 2-naphthyl acetate with chloroacetyl chloride, reduction of keto intermediate, and nucleophilic displacement of chloro intermediate with sodium diformylamide…
Number of citations: 3 www.tandfonline.com
H Yinglin, H Hongwen - Synthesis, 1990 - thieme-connect.com
… Several N,N-diformylaminomethyl ketones 3 were prepared by treating the respective bromomethyl ketone 1 with sodium diformylamide in acetonitrile at room temperature. This …
Number of citations: 35 www.thieme-connect.com
KN Gavrilov, SE Lyubimov, PV Petrovskii, SV Zheglov… - Tetrahedron, 2005 - Elsevier
… 1 and 2a in the Pd-catalysed allylic sulfonylation of 1,3-diphenyl-2-propenyl acetate 13 with sodium para-toluene sulfinate and in the allylic amination of 13 with sodium diformylamide (…
Number of citations: 22 www.sciencedirect.com
H Shu, YQ Wang, PQ Cai, C Guo - Chinese Chemical Letters, 2007 - Elsevier
… 4-methylimidazol-2-one by using sodium diformylamide, a modified Gadriel reagent. 1-Bromoacetone is treated with sodium diformylamide in anhydrous CH 3 CN at room temperature …
Number of citations: 4 www.sciencedirect.com

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